molecular formula C14H19NO2 B12861263 Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate CAS No. 7032-65-7

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate

Cat. No.: B12861263
CAS No.: 7032-65-7
M. Wt: 233.31 g/mol
InChI Key: OSVHNYZORQSSKG-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is characterized by the presence of a phenyl group, a pyrrolidine ring, and a propanoate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate can be synthesized through the reaction of 3-pyrrolidinylpropanoic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl or pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7032-65-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 3-phenyl-3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)11-13(15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3

InChI Key

OSVHNYZORQSSKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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